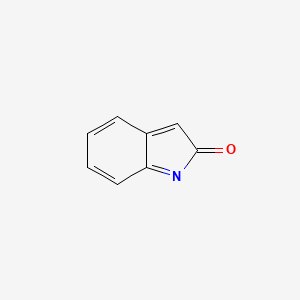

Indol-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H5NO |

|---|---|

Poids moléculaire |

131.13 g/mol |

Nom IUPAC |

indol-2-one |

InChI |

InChI=1S/C8H5NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H |

Clé InChI |

QNLOWBMKUIXCOW-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=O)N=C2C=C1 |

SMILES canonique |

C1=CC2=CC(=O)N=C2C=C1 |

Origine du produit |

United States |

Synthetic Methodologies for Indol 2 One and Its Derivatives

Foundational Synthetic Strategies for Indol-2-one Core Construction

The initial approaches to this compound synthesis relied on well-established cyclization and condensation reactions, alongside strategic functional group interconversions. These methods remain fundamental in the synthesis of simpler oxindole (B195798) structures.

Classical Cyclization and Condensation Reactions

Classical methods for constructing the this compound core often involve intramolecular reactions that form the characteristic five-membered lactam ring. The Dieckmann condensation and aldol (B89426) condensation are prominent examples of such strategies.

The Dieckmann condensation of 2-[(carboxymethyl)amino]benzoic acid diesters provides a pathway to 3-hydroxy-1H-indole-2-carboxylic acid esters. sci-hub.se This intramolecular cyclization is a powerful tool for creating the core oxindole structure, which can be further modified.

Aldol condensation reactions are also employed, particularly for the synthesis of 3-substituted indol-2-ones. For instance, the condensation of indole-2-one with various benzaldehydes under basic conditions can yield a range of 3-arylmethylene-indolin-2-ones. acs.org Similarly, the reaction of oxindole with acetone (B3395972) in the presence of an acid catalyst like HCl can produce 3-(propan-2-ylidene)indolin-2-one. researchgate.net

Functional Group Interconversions Leading to this compound

The synthesis of the this compound core can also be achieved through the manipulation of functional groups on a pre-existing indole (B1671886) or related precursor. A common strategy involves the reductive cyclization of ortho-nitrostyrene derivatives. This transformation, often facilitated by trivalent phosphorus compounds, provides a direct route to the indole nucleus, which can be a precursor to this compound. uni-rostock.de

Another important functional group interconversion starts from isatin (B1672199) (1H-indole-2,3-dione). The controlled reduction of the C3-carbonyl group of isatin or its derivatives is a widely used method to access the this compound scaffold. For example, N-protected isatins can be converted to their corresponding 2-bromoindoles via a sequence involving functional group interconversion at the C3 position, followed by reduction and subsequent bromination. researchgate.netnih.gov

Advanced and Stereoselective this compound Synthesis

To address the growing demand for complex and stereochemically defined this compound derivatives, advanced synthetic methodologies, particularly those employing transition metal catalysis, have been developed. These methods offer greater efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Synthetic Protocols

Palladium and copper complexes have emerged as highly effective catalysts for the synthesis of indol-2-ones, enabling a variety of bond-forming reactions that facilitate the construction and functionalization of the oxindole core.

Palladium catalysis has been extensively utilized for the synthesis of indol-2-ones through various cyclization strategies, including Heck reactions, Buchwald-Hartwig aminations, and carbonylative cyclizations.

The intramolecular Heck reaction is a powerful method for the formation of the five-membered ring of the oxindole system. researchgate.netclockss.org For example, the palladium-catalyzed cyclization of N-allyl-o-haloanilines, a reaction known as the Mori-Ban indole synthesis, can lead to the formation of indol-2-ones under specific conditions. researchgate.net A novel one-pot synthesis combining a Ugi four-component reaction with an intramolecular Heck cyclization has been developed to produce highly substituted indol-2-ones. clockss.orgcapes.gov.br

Buchwald-Hartwig amination represents another key palladium-catalyzed transformation for this compound synthesis. This cross-coupling reaction can be employed in a domino sequence, where an initial C-N bond formation is followed by an intramolecular cyclization to furnish the oxindole core. thieme-connect.comrsc.orglibretexts.org For instance, the reaction of 2-(2-bromophenyl)acetonitriles with anilines, catalyzed by a palladium complex, proceeds via a Buchwald-Hartwig coupling followed by a base-induced intramolecular nucleophilic cyclization. thieme-connect.com

Carbonylative cyclization reactions catalyzed by palladium also provide a direct route to the this compound skeleton. These reactions often involve the insertion of carbon monoxide into a suitable precursor. For example, palladium-catalyzed carbonylative double cyclization of functionalized 2-alkynylanilines can yield furo[3,4-b]indol-1-ones, which are structurally related to indol-2-ones. beilstein-journals.org

| Palladium-Catalyzed Reaction | Starting Materials | Catalyst System (Example) | Product Type | Reference(s) |

| Intramolecular Heck Reaction | N-allyl-o-haloanilines | Pd(OAc)₂ / PPh₃ | Indol-2-ones | researchgate.netclockss.org |

| Ugi-Heck Reaction | 2-bromoanilines, aldehydes, isocyanides, carboxylic acids | Pd(OAc)₂ | Highly substituted indol-2-ones | capes.gov.br |

| Buchwald-Hartwig Amination | 2-(2-bromophenyl)acetonitriles, anilines | Pd₂(dba)₃ / t-BuXPhos | 1-Aryl-1H-indol-2-amines (precursors) | thieme-connect.com |

| Carbonylative Cyclization | 2-alkynylanilines | PdI₂ / KI | Indol-2-acetic esters | beilstein-journals.org |

Table 1: Examples of Palladium-Catalyzed Syntheses of this compound Derivatives

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in the synthesis of N-aryl compounds and have been successfully applied to the construction of this compound derivatives.

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form C-N bonds. This methodology has been utilized to introduce 1-aryl substituents onto the indole nucleus. sci-hub.se A convenient one-pot, two-step method for the preparation of indolo[1,2-a]quinazolines has been developed using a sequential Ullmann-type C-C and C-N coupling catalyzed by CuI/L-proline. beilstein-journals.org

More contemporary copper-catalyzed methods often involve cascade processes. For instance, a ligand-free copper(I)-catalyzed cascade reaction of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate provides a direct route to indole-2-carboxylate (B1230498) derivatives. thieme-connect.com This reaction is tolerant of a wide range of functional groups. Another approach involves a copper-catalyzed three-step cascade reaction to synthesize indole-2-carboxylic esters in renewable solvents like 2-MeTHF and EtOAc, offering a more sustainable synthetic route. acs.org Furthermore, copper catalysis can be employed for the direct oxidative arylation and hydroxylation of indolin-2-ones to construct tetrasubstituted carbon centers at the C3 position. acs.org

| Copper-Mediated Reaction | Starting Materials | Catalyst System (Example) | Product Type | Reference(s) |

| Ullmann Condensation | 1-Unsubstituted indoles, bromobenzene | Copper | 1-Phenylindoles | sci-hub.se |

| Cascade Reaction | 2-Haloaryl aldehydes/ketones, ethyl isocyanoacetate | CuI / Cs₂CO₃ | Indole-2-carboxylates | thieme-connect.com |

| Sustainable Cascade Reaction | Bromobenzaldehydes | Copper catalyst | Indole-2-carboxylic esters | acs.org |

| Oxidative Cross-Coupling | Indolin-2-ones, indoles | Copper salt | 3-Aryl-3-hydroxyindolin-2-ones | acs.org |

Table 2: Examples of Copper-Mediated Syntheses of this compound Derivatives

Copper-Mediated this compound Syntheses

Organocatalytic Asymmetric Synthesis of this compound Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of this compound derivatives, providing a metal-free alternative to traditional methods. nih.gov This approach utilizes small organic molecules as catalysts to induce stereoselectivity, leading to the formation of enantioenriched products.

Chiral Catalyst Development for Enantioselective Access

The development of novel chiral organocatalysts is central to advancing the enantioselective synthesis of this compound derivatives. Researchers have designed and utilized a variety of catalysts, including those based on cinchona alkaloids, prolinol ethers, and squaramides, to achieve high levels of stereocontrol. rsc.orgnih.govrsc.org

For example, a chiral N,N'-dioxide/Ni(BF4)2 complex has been successfully used in the asymmetric Friedel-Crafts alkylation of indole with in situ generated this compound, affording 3-substituted 3'-indolyloxindoles with excellent enantioselectivities (up to 99% ee). bohrium.com Similarly, phosphoramide-based bifunctional catalysts have been developed for the efficient construction of quaternary oxindoles. nih.gov The design of these catalysts often involves creating a well-defined chiral environment that directs the approach of the reactants, thereby controlling the stereochemical outcome of the reaction.

Diastereoselective Synthesis of Substituted Indol-2-ones

Organocatalysis also provides effective strategies for the diastereoselective synthesis of substituted indol-2-ones, particularly those containing multiple stereocenters. Tandem or domino reactions, where multiple bonds are formed in a single operation, are often employed to construct complex molecular architectures with high diastereoselectivity. rsc.org

A notable example is the organocatalytic tandem Michael-Michael reaction between N-tritylisatylidenemalononitriles and (E)-7-alkyl-7-oxohept-5-enals. rsc.org This reaction, catalyzed by (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether and a thiourea (B124793) cocatalyst, yields spirooxindole products with excellent diastereoselectivities (up to 97:3 dr) and enantioselectivities (up to 98% ee). rsc.org Similarly, a highly stereoselective procedure for the synthesis of spiro-polycyclic oxindoles bearing five contiguous stereogenic centers has been developed through a sequential organocatalytic Michael-domino Michael/aldol reaction sequence, achieving excellent diastereoselectivity (>99:1 dr). acs.org

Table 2: Organocatalytic Asymmetric Synthesis of this compound Derivatives

| Catalyst System | Reaction Type | Product Type | Stereoselectivity |

|---|---|---|---|

| (S)-α,α-Diphenylprolinol trimethylsilyl ether / N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Tandem Michael-Michael reaction | Functionalized spirooxindoles | up to 97:3 dr, up to 98% ee rsc.org |

| Pyrrolidine-based organocatalyst / DBU | Michael-domino Michael/aldol reaction | Spiro-polycyclic oxindoles | >99:1 dr, up to 92% ee acs.org |

| Chiral N,N'-dioxide/Ni(BF4)2 | Friedel-Crafts alkylation | 3-Substituted 3'-indolyloxindoles | up to 99% ee bohrium.com |

| Cinchona alkaloid-derived squaramide | Mannich reaction | 3-Substituted 3-aminooxindoles | High yields and enantioselectivities rsc.org |

| Chiral Phosphoric Acid | [3+2] Annulation | Tetrahydrofuranyl spirooxindoles | >95:5 dr, 99:1 er bohrium.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly processes. openmedicinalchemistryjournal.com This includes the use of alternative reaction media, energy sources, and catalytic systems to minimize waste and hazard.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of conventional organic solvents or in aqueous media represents a significant step towards greener synthesis. Solvent-free reactions, often performed under neat conditions, reduce solvent waste and can sometimes lead to improved reaction rates and yields. google.com For example, a solvent-free Passerini reaction of isocyanides, isatins, and carboxylic acids has been developed for the synthesis of 3,3-disubstituted oxindole derivatives in high yields (80-96%). google.com Similarly, metal-catalyzed intramolecular C-C bond formation under solvent-free and aerobic conditions provides an atom-economical route to diversely substituted oxindoles. rsc.org

Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. sjp.ac.lk Several methods for this compound synthesis have been adapted to aqueous conditions. For instance, a catalyst-free Vinylogous Henry reaction between isatin and 3,5-dimethyl-4-nitroisoxazole (B73060) proceeds in water at 50 °C to afford 3-substituted-3-hydroxy isoxazole-oxindole hybrids in excellent yields (82-99%). sjp.ac.lk Furthermore, the synthesis of indolo[2,3-e] rsc.orgsjp.ac.lkbenzodiazocines has been achieved in an aqueous micellar medium using a surfactant. cbijournal.com

Microwave-Assisted and Mechanochemical Syntheses

Alternative energy sources like microwave irradiation and mechanochemical forces are being utilized to drive the synthesis of indol-2-ones more efficiently and with reduced environmental impact. openmedicinalchemistryjournal.com

Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields compared to conventional heating. thieme-connect.comajgreenchem.com A solid-phase synthesis of indol-2-ones via aryl radical cyclization was significantly accelerated under microwave irradiation. thieme-connect.com Another example is the microwave-assisted, solvent-free Knoevenagel condensation of oxindole with aromatic aldehydes, which provides 3-alkenyl oxindole derivatives in high yields (72-88%) within 12 minutes. ajgreenchem.comajgreenchem.com

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to synthesis. cardiff.ac.uknih.gov The Knoevenagel condensation of indolones with other reactants has been successfully achieved using ball-milling, providing rapid and solvent-free access to various this compound derivatives with moderate-to-high yields. nih.govresearcher.life This technique has also been applied to the nickel-catalyzed intramolecular dicarbofunctionalisation of alkenes to produce 3,3-disubstituted oxindoles. cardiff.ac.uk

Table 3: Green Chemistry Approaches to this compound Synthesis

| Method | Conditions | Key Advantages |

|---|---|---|

| Solvent-Free Passerini Reaction | Isocyanides, isatins, carboxylic acids, 100 °C | High yields (80-96%), no solvent google.com |

| Aqueous Henry Reaction | Isatin, 3,5-dimethyl-4-nitroisoxazole, water, 50 °C | Catalyst-free, excellent yields (82-99%) sjp.ac.lk |

| Microwave-Assisted Knoevenagel Condensation | Oxindole, aldehydes, solvent-free | Rapid (12 min), high yields (72-88%) ajgreenchem.comajgreenchem.com |

| Mechanochemical Knoevenagel Condensation | Ball-milling, piperidine (B6355638) catalyst | Rapid, solvent-free, moderate-to-high yields nih.govresearcher.life |

| Aqueous Micellar Synthesis | Surfactant (TBAB), water | Environmentally benign, high yields cbijournal.com |

| Metal-Catalyzed Solvent-Free Synthesis | Metal salts/oxides, aerobic conditions | Atom economical, excellent yields rsc.org |

Catalyst-Free or Recyclable Catalytic Systems

The development of synthetic methods that either eliminate the need for a catalyst or utilize a recyclable one is a cornerstone of green chemistry. These approaches minimize waste, reduce costs, and simplify purification processes.

Catalyst-Free Syntheses:

Recent research has demonstrated the feasibility of constructing complex this compound scaffolds without the intervention of a catalyst. One notable example is the catalyst-free gem-difluorination and spirocyclization of indole-2-carboxamides. acs.orgnih.gov This reaction proceeds under mild conditions and utilizes Selectfluor, which serves a dual role as both a fluorinating agent and a precursor to an alkaline accelerator. acs.orgnih.gov The process offers straightforward operation and easy access to starting materials. acs.orgnih.gov Another innovative catalyst-free method involves a visible-light-promoted radical cascade cyclization to create trifluoromethylated dihydropyrido[1,2-a]indolone skeletons. beilstein-journals.org This reaction is initiated by the homolysis of Umemoto's reagent under visible light, proceeding through a radical chain process without the need for transition-metal catalysts or photocatalysts. beilstein-journals.org Furthermore, the synthesis of indeno[1,2-b]indol-5(4bH)-yl benzimidamides has been achieved through a catalyst-free reaction of β-enaminones with ninhydrin (B49086) in boiling ethanol (B145695), showcasing a straightforward and efficient protocol. researchgate.net

Recyclable Catalytic Systems:

Where catalysts are necessary, the focus shifts to their reusability. A number of heterogeneous and homogeneous catalytic systems have been developed for this compound synthesis that can be recovered and reused multiple times without significant loss of activity.

A copper-aluminium hydrotalcite (CuAl–HT) catalyst has been developed for the synthesis of indoles via intramolecular dehydrogenative N-heterocyclization. rsc.org This catalyst is prepared using a facile one-pot method and demonstrates high activity and stability, allowing for its recycling several times. rsc.org Similarly, a recyclable 10% Lead-on-Carbon (Pb/C) catalyst has been effectively used in the one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide. ias.ac.in This method is advantageous due to its use of a sustainable and easy-to-handle acetylene (B1199291) source and the recyclability of the catalyst. ias.ac.in

In the realm of nanoparticle catalysis, cobalt-rhodium (Co–Rh) heterobimetallic nanoparticles have proven to be a highly active and recyclable system for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles. acs.org This reaction proceeds under mild conditions (1 atm H₂ and 25 °C) and the catalyst can be reused over ten times without losing its catalytic efficacy. acs.org The use of recyclable ionic liquids, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), has also been reported for the synthesis of pyrrolo-fused indole derivatives through intramolecular [3+2] cycloaddition reactions. rsc.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| None (Selectfluor) | gem-Difluorination/Spirocyclization | Indole-2-carboxamides | Catalyst-free, mild conditions, dual-function reagent. acs.orgnih.gov |

| None (Visible Light) | Radical Cascade Cyclization | N-arylacrylamides | Photocatalyst-free, transition-metal-free. beilstein-journals.org |

| CuAl–HT | Intramolecular Dehydrogenative N-heterocyclization | 2-(2-aminophenyl)ethanol | Recyclable, high activity, environmentally benign. rsc.org |

| 10% Pb/C | One-pot Carbonylation/Cyclization | 2-iodoanilines, Calcium Carbide | Recyclable, uses sustainable acetylene source. ias.ac.in |

| Co–Rh Nanoparticles | Reductive Cyclization | 2-(2-nitroaryl)acetonitriles | Recyclable (>10 times), mild conditions, high stability. acs.org |

| Triethylammonium Acetate (TEAA) | [3+2] Cycloaddition | N-allyl-indole-2-carbaldehyde, Glycine esters | Recyclable ionic liquid, efficient. rsc.org |

Multicomponent and Domino Reaction Strategies

Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These strategies are highly atom-economical and efficient, minimizing intermediate isolation steps and reducing solvent and reagent usage.

One-Pot Synthesis of Complex this compound Architectures

Another effective one-pot strategy involves the Friedel–Crafts alkylation of γ-hydroxybutyrolactams with indoles to prepare polycyclic indole derivatives. mdpi.com This method provides a low-cost, straightforward route to complex structures that are structurally related to Ergot alkaloids. mdpi.com Sequential palladium-catalyzed one-pot syntheses have also emerged as a versatile approach, enabling the construction of complex heterocyclic architectures like spiro-oxindoles and other indole derivatives through combinations of classic cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov

Cascade and Tandem Reaction Pathways

Cascade and tandem reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. These pathways are elegant and efficient for building molecular complexity.

For instance, a cascade reaction for the direct, one-pot synthesis of 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives has been developed. rsc.org The synthesis of chiral 2,3-disubstituted indolines has been achieved through a condensation/reductive alkylation/hydrogenation cascade promoted by a Brønsted acid/palladium-complex system. This process involves seven distinct reaction steps in a single operation, starting from simple amino ketones and aldehydes.

Gold catalysis has been employed in the one-pot tandem synthesis of various fused polycyclic indoles from alkynoic acids and substituted 2-(1H-indol-1-yl)alkyl amines in water under microwave irradiation. rsc.org A temperature-driven, calcium-catalyzed cascade reaction of tryptamines with propargylic alcohols allows for the selective synthesis of pyrrolo[1,2-a]indoles through a pathway involving allene (B1206475) migration and ring opening/closing sequences. acs.org These examples underscore the power of cascade reactions to simplify the synthesis of complex molecular architectures from readily available starting materials. beilstein-journals.org

Synthesis of Fused and Spiro this compound Systems

The this compound (oxindole) core can be incorporated into more complex polycyclic systems, either by fusing another ring to the indole nucleus or by creating a spirocyclic center at the C3 position. These structures are of significant interest due to their prevalence in natural products and their diverse biological activities.

Construction of Spirocyclic Oxindole Derivatives

Spirocyclic oxindoles, which feature a carbon atom at the C3 position common to two rings, are a prominent class of heterocyclic compounds. Their synthesis often relies on multicomponent reactions and cycloadditions.

A straightforward protocol for synthesizing novel spiro[dihydropyridine-oxindoles] involves a one-pot, three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org The construction of the spiro[oxindole-3,2′-pyrrolidine] scaffold has been achieved through a 1,3-dipolar cycloaddition reaction between azomethine ylides (generated from isatins and an amine) and benzynes. acs.org

Multi-component cascade reactions have also been utilized, for example, in the synthesis of spiro[2,3-dihydrofuran-3,3′-oxindoles]. rsc.org This reaction uses a recyclable copper catalyst to combine α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in good to excellent yields. rsc.org A highly stereoselective synthesis of complex spiro-decalin oxindoles, bearing five contiguous stereogenic centers, was developed using a sequential organocatalytic Michael–domino Michael/aldol reaction sequence. acs.org Furthermore, a catalyst-free approach for creating C2-spiroindoline derivatives has been reported through a gem-difluorination/spirocyclization of indole-2-carboxamides. acs.orgnih.gov

| Spiro-System | Synthetic Method | Key Reactants | Catalyst/Conditions |

| Spiro[dihydropyridine-oxindole] | Three-component reaction | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, Room temperature. beilstein-journals.org |

| Spiro[indole-3,5′-isoxazolidin]-2(1H)-one | Current time information in Bangalore, IN.uow.edu.au-Dipolar cycloaddition | Methyl α-(2-nitrophenyl)acrylate, Nitrones | - |

| Spiro[2,3-dihydrofuran-3,3′-oxindole] | Multi-component cascade | α-Diazo esters, Water, Isatins, Malononitrile | Cu(OTf)₂ (recyclable). rsc.org |

| Spiro-decalin oxindoles | Sequential organocatalytic Michael–domino Michael/aldol | Cyclohexanone, Nitrostyrenes, 3-Alkylideneoxindoles | Pyrrolidine-based organocatalyst and DBU. acs.org |

| Spiro[oxindole-3,2′-pyrrolidine] | Current time information in Bangalore, IN.uow.edu.au-Dipolar cycloaddition | Isatins, CF₃CH₂NH₂, Benzyne precursor | TBAF or TBAT (weak bases). acs.org |

Pyrrolo-Fused this compound Systems

Fusing a pyrrole (B145914) ring to the indole core creates the pyrrolo[1,2-a]indole skeleton, a structural motif present in many biologically active natural products.

An efficient synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones has been developed through a domino palladium-catalyzed reaction. mdpi.com This process involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives, proceeding through an in situ generated 2-methide-2H-indole intermediate. mdpi.com Another approach utilizes a [3+2] cycloaddition reaction between N-allyl-indole-2-carbaldehyde and N-alkyl-glycine esters in a recyclable ionic liquid, triethylammonium acetate (TEAA), to construct pyrrolo-fused systems. rsc.org

A temperature-controlled, calcium-catalyzed cascade reaction between tryptamines and propargylic alcohols provides selective access to the pyrrolo[1,2-a]indole scaffold at reflux temperatures via an allene migration pathway. acs.org Divergent synthetic routes starting from 2-formylpyrrole have also been established, employing Diels-Alder and Heck reactions to create pyrrolo-fused polycyclic indoles with high selectivity. beilstein-journals.org

Other Polyheterocyclic this compound Scaffolds

The this compound core is a versatile building block for the construction of more complex, polyheterocyclic systems. These scaffolds, which incorporate the oxindole moiety into a larger, fused, or spirocyclic ring system, are of significant interest due to their diverse biological activities and unique structural architectures. Various synthetic methodologies have been developed to access these intricate molecular frameworks, often employing transition metal catalysis to achieve high efficiency and selectivity. This section will detail several key strategies for the synthesis of polyheterocyclic this compound scaffolds.

Rhodium-Catalyzed Cascade Reactions of Bis(diazo)indolin-2-ones

A substrate-directed divergent synthetic strategy utilizing rhodium(II)-catalyzed cascade reactions of bis(diazo)indolin-2-ones with enaminones has been developed for the synthesis of fused indole polycycles. The structural variations in the enaminone coupling partner dictate the final heterocyclic scaffold. Cyclic enaminones lead to the formation of indolo[2,3-b]indoles, while acyclic enaminones yield oxazolo[3,2-a]indoles. acs.org

This method's divergence is rooted in the subtle yet crucial structural differences between cyclic and acyclic enaminones, which influence their reactivity pathways in the rhodium-catalyzed cascade. acs.org

Table 1: Synthesis of Indolo[2,3-b]indoles and Oxazolo[3,2-a]indoles

| Starting Material (Bis(diazo)indolin-2-one) | Enaminone | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-benzyl-3-(2-diazoacetyl)-3-(diazomethyl)indolin-2-one | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Cyclic) | Rh2(OAc)4 | DCM | 1-benzyl-5a-phenyl-5,5a-dihydroindolo[2,3-b]indole-2,3(1H,4H)-dione | 85% | acs.org |

| 1-benzyl-3-(2-diazoacetyl)-3-(diazomethyl)indolin-2-one | (E)-N,N-dimethyl-3-oxo-3-(p-tolyl)prop-1-en-1-amine (Acyclic) | Rh2(OAc)4 | DCM | 1-benzyl-2-(p-tolyl)-1,2-dihydrooxazolo[3,2-a]indol-3(4H)-one | 78% | acs.org |

Divergent Synthesis via Controllable Cyclization of Azido-diynes

A controllable cyclization of azido-diynes catalyzed by either copper or gold offers a divergent pathway to two distinct classes of tricyclic N-heterocycles. When the same azido-diyne substrates are treated with a copper(I) catalyst in the presence of an N-oxide as an external oxidant, a facile synthesis of pyrrolo[3,4-c]quinolin-1-ones is achieved. researchgate.net In contrast, employing a gold catalyst with the same starting materials leads to the efficient formation of pyrrolo[2,3-b]indoles through a cascade cyclization. researchgate.netfrontiersin.org This divergence highlights the powerful role of the catalyst in directing the reaction pathway towards different polyheterocyclic systems from a common precursor. frontiersin.org

Table 2: Synthesis of Pyrrolo[3,4-c]quinolin-1-ones and Pyrrolo[2,3-b]indoles

| Starting Material (Azido-diyne) | Catalyst | Oxidant/Additive | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| N-(2-azidophenyl)-N-(prop-2-yn-1-yl)but-2-ynamide | CuBr | Quinoline N-oxide | DCE | 60 °C | 1 h | 2-methyl-4-(prop-2-yn-1-yl)-4H-pyrrolo[3,4-c]quinolin-1(2H)-one | 82% | researchgate.netfrontiersin.org |

| N-(2-azidophenyl)-N-(prop-2-yn-1-yl)but-2-ynamide | Ph3PAuNTf2 | - | CH3NO2 | Room Temp | 30 min | 1-methyl-8-(prop-2-yn-1-yl)-8H-pyrrolo[2,3-b]indole | 91% | frontiersin.org |

Palladium-Catalyzed Annulation Reactions

Palladium catalysis provides a robust platform for the one-pot construction of fused tricyclic indoles. One such strategy involves a [2 + 2 + 1] annulation of alkyne-tethered aryl iodides with a diaziridinone. This method allows for the synthesis of a variety of 3,4-fused tricyclic indoles with yields reaching up to 98%. The reaction is believed to proceed through the formation of a C,C-palladacycle intermediate arising from the intramolecular reaction of the aryl halide and the alkyne. nih.govmdpi.com The versatility of this approach is demonstrated by its tolerance of a broad range of substrates, enabling the construction of diverse fused indole architectures. mdpi.com

Another palladium-catalyzed approach involves the annulation of ortho-iodoacrylamides with unsymmetrical internal alkynes, leading to 3,4-fused tricyclic indolones. This cascade reaction demonstrates good functional group tolerance and provides a direct route to these complex heterocyclic systems.

Table 3: Palladium-Catalyzed Synthesis of Fused Tricyclic Indoles

| Starting Material 1 | Starting Material 2 | Catalyst | Ligand/Additive | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1-(2-iodophenyl)-N-methyl-N-(prop-2-yn-1-yl)methanamine | Diaziridinone | Pd(OAc)2 | - | K2CO3 | Toluene | 110 °C | 5-methyl-5,6-dihydro-4H-indolo[4,3,2-de]isoquinoline | 95% | nih.govmdpi.com |

| (E)-3-(2-iodophenyl)-N-methylacrylamide | 1-phenyl-1-propyne | Pd(OAc)2 | PPh3 | K2CO3 | DMF | 100 °C | 4-methyl-2-phenyl-3,4-dihydro-1H-cyclopenta[c]indol-1-one | 88% | mdpi.com |

Chemical Reactivity and Derivatization of Indol 2 One

Reactivity at the C-3 Position of Indol-2-one

The C-3 position of this compound is a key site for functionalization. Its reactivity is influenced by the adjacent carbonyl group and the aromatic ring, making it susceptible to various chemical transformations.

Nucleophilic Additions to the C-3 Carbonyl (if applicable to 2-one structure)

The term "this compound" refers to the oxindole (B195798) structure where the carbonyl group is at the C-2 position. Therefore, direct nucleophilic addition to a C-3 carbonyl is not applicable. However, the C-3 position is an active methylene (B1212753) group, and its protons are acidic, allowing for the formation of an enolate. This enolate can then react with various electrophiles.

Electrophilic Substitution at C-3

The C-3 position of this compound is highly reactive towards electrophiles. researchgate.net This reactivity stems from the ability of the nitrogen atom's lone pair to delocalize and stabilize the intermediate formed upon electrophilic attack at C-3. quora.comquora.com This delocalization preserves the aromaticity of the benzene (B151609) ring, making C-3 the preferred site for substitution. quora.com If the C-3 position is already substituted, electrophilic substitution may occur at the C-2 position. bhu.ac.in

A variety of electrophilic substitution reactions have been developed for the functionalization of the C-3 position of this compound. These include halogenation, nitration, and sulfonation. researchgate.net

Alkylation and Arylation Reactions at C-3

The C-3 position of this compound can be readily alkylated and arylated. These reactions are crucial for the synthesis of diverse molecular scaffolds with potential biological activities.

Alkylation Reactions: C-3 alkylation can be achieved through various methods. One common approach involves the generation of an enolate from this compound using a base, followed by reaction with an alkyl halide. Another strategy is the Friedel-Crafts alkylation, which often utilizes activated alkenes, carbonyl compounds, or imines as electrophiles. rsc.org For instance, a metal-free dehydroxylated C-3 alkylation of indole (B1671886) with β-sulfur-α-alcohol has been reported, proceeding through a synergistic mechanism involving simultaneous C-O cleavage, C-S migration, and C-C bond formation. acs.org

Arylation Reactions: C-3 arylation introduces an aryl group at this position. Copper-catalyzed C-H arylation of indoles at the C-3 position has been achieved using a removable N,N-bidentate auxiliary group, reacting with arylboronates. acs.org This method demonstrates good functional group tolerance. acs.org Another approach involves the Friedel-Crafts arylation of quinoxalin-2-ones with indoles, where the indole acts as a nucleophile. chim.it

Table 1: Examples of C-3 Alkylation and Arylation Reactions of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | β-sulfur-α-alcohol, metal-free | α-indole-β-functionalized compounds | acs.org |

| Arylation | Arylboronates, Cu(II) catalyst, removable auxiliary | 3-Arylindoles | acs.org |

| Arylation | Quinoxalin-2-ones, TfOH or TiO2/light or I2 | 3-(Indol-3-yl)quinoxalin-2-ones | chim.it |

Stereocontrolled Functionalization at C-3

The development of stereocontrolled methods for the functionalization of the C-3 position is of great importance for the synthesis of chiral molecules. Asymmetric catalysis has emerged as a powerful tool to achieve high enantioselectivity in these transformations.

Chiral N,N'-dioxide/Ni(BF4)2 complexes have been successfully employed to catalyze the asymmetric Friedel-Crafts alkylation of indoles with in situ generated indol-2-ones, leading to the formation of 3-substituted 3'-indolyloxindoles with a quaternary carbon center in high yields and enantioselectivities. bohrium.com This methodology has been applied to the formal asymmetric synthesis of (+)-folicanthine. bohrium.com

Furthermore, the use of chiral phosphoric acids as catalysts has enabled the enantioselective aza-Michael reaction of indoles, leading to N-alkylated products. mdpi.com While this primarily functionalizes the nitrogen, it showcases the utility of organocatalysis in achieving stereocontrol in indole chemistry. The development of methods for the stereoselective conversion of the planar indole ring into three-dimensional indoline (B122111) skeletons with multiple stereogenic centers remains a significant challenge. researchgate.net

Functionalization of the this compound Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the this compound ring is another key site for derivatization. Functionalization at this position can significantly modulate the chemical and biological properties of the resulting compounds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-H proton of this compound is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N-alkylated products. bhu.ac.inwikipedia.org The choice of the counterion can influence the regioselectivity of the reaction, with more ionic salts like sodium or potassium derivatives favoring N-alkylation, while more covalent magnesium or zinc complexes tend to react at the C-3 position. wikipedia.org

Recent advancements have focused on developing more efficient and selective N-alkylation methods. For instance, an intermolecular and enantioselective aza-Wacker-type reaction has been developed for the N-alkylation of indoles using alkenols as coupling partners. nih.gov This reaction proceeds with high enantioselectivity and is compatible with a variety of functional groups. nih.gov Another approach involves a dearomatization-rearomatization strategy for the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org

N-Acylation: Similar to N-alkylation, N-acylation involves the reaction of the indolyl anion with an acylating agent, such as an acid chloride or anhydride (B1165640). Acetylation of indole with acetic anhydride in the presence of sodium acetate (B1210297) or 4-dimethylaminopyridine (B28879) exclusively affords 1-acetylindole. bhu.ac.in

Table 2: Examples of N-1 Functionalization Reactions of this compound Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkenols, Pd catalyst, chiral ligand | N-Alkylindoles | nih.gov |

| N-Alkylation | Ketones, water | N-Alkylindoles | organic-chemistry.org |

| N-Acylation | Acetic anhydride, sodium acetate or 4-DMAP | 1-Acetylindole | bhu.ac.in |

N-Functionalization for Scaffold Diversification

The nitrogen atom of the this compound ring is a common site for functionalization, which can significantly impact the biological activity and physicochemical properties of the resulting compounds. thieme-connect.com

N-Alkylation: The synthesis of N-alkylated oxindoles is a significant area of research due to their prevalence in bioactive molecules. scilit.comthieme-connect.com Direct N-alkylation can be challenging due to competing reactivity at the C-3 position. To address this, a strategy involving the protection of the C-3 position with a (N-methylpyrrol-2-yl)methylidene group has been developed. This allows for the efficient N-alkylation and N-benzylation of various oxindoles in moderate to good yields. thieme-connect.comscilit.com Another approach utilizes secondary alcohols for N-alkylation in the presence of a Lewis acid catalyst in an aprotic solvent, which selectively yields N-alkylated products. acs.org

N-Arylation: N-arylation of oxindoles can be achieved with high selectivity using copper-based catalyst systems. acs.orgcapes.gov.brmit.edu For instance, the use of a Cu-diamine-based catalyst promotes arylation exclusively at the nitrogen atom when reacting with aryl halides. acs.orgcapes.gov.brmit.edu Palladium-catalyzed methods have also been developed for the N-arylation of 1-amidosugars to produce N-glycosylated oxindoles. acs.orgnih.gov

N-Acylation: Acylation at the nitrogen of this compound can be influenced by the reaction conditions. The use of pivaloyl chloride in the presence of MgBr2·Et2O has been shown to favor the formation of N-acyl oxindole. semanticscholar.org

Reactions on the Aromatic Ring of this compound

The benzene ring of the this compound scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

The indole nucleus is electron-rich, making it highly reactive towards electrophiles. bhu.ac.in Substitution typically occurs at the C-3 position of the pyrrole (B145914) ring. bhu.ac.inpearson.com However, in this compound (oxindole), the C-3 position is part of a lactam ring. Electrophilic substitution on the aromatic ring of oxindole is also possible. The position of substitution on the aromatic ring can be influenced by the existing substituents and the reaction conditions. For instance, without a directing group at the nitrogen, functionalization at the C-7 position has been reported. acs.org

Halogenation: Halogenation of the this compound core can be achieved using various reagents. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. google.com The presence of a halogen, such as bromine at the 5- or 6-position, can alter the electronic properties and reactivity of the molecule, for example, in cross-coupling reactions. ontosight.ai A method for preparing 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one involves the halogenation of 7-(4-bromobenzoyl)indole using a halogenating reagent like NCS in the presence of an acid. google.com

Nitration: The nitration of indole and its derivatives can be complex. chemcess.com Strong acidic conditions, such as with nitric and sulfuric acids, can lead to the protonation of the pyrrole ring, deactivating it towards electrophilic attack and favoring substitution on the benzene ring, for instance at the C-5 position. bhu.ac.in To avoid polymerization and other side reactions, milder, non-acidic nitrating agents like ethyl nitrate (B79036) or benzoyl nitrate are often used. uop.edu.pk Studies on the nitration of benz[cd]indol-2(1H)-one have also been conducted. stackexchange.com

Electrophilic Aromatic Substitution Patterns

Transformations Involving the Carbonyl Group

The carbonyl group at the C-2 position of this compound is a key site for various chemical transformations.

Condensation Reactions: The carbonyl group can undergo condensation reactions. For example, the acid-catalyzed condensation of oxindole with 6-bromoisatin (B21408) leads to the formation of 6-bromoisoindigo. semanticscholar.org

Acylation: Competition between acylation at the nitrogen and the carbonyl group has been observed. Acylation of oxindole with pivaloyl chloride in the presence of triethylamine (B128534) results in the O-acyl product. semanticscholar.org

Synthesis of Carbonyl-Containing Oxindoles: Nickel-catalyzed reductive aryl-acylation of alkenes has been developed to synthesize 3,3-disubstituted oxindoles with a ketone functionality at the 3-position. nih.gov Similarly, a transition-metal-free method using N-arylacrylamides and α-diketones can produce 3-(2-oxoethyl)indolin-2-ones. acs.org

Rearrangements and Ring-Opening Reactions of this compound Derivatives

This compound derivatives can undergo various rearrangement and ring-opening reactions, leading to the formation of diverse and complex heterocyclic structures.

Rearrangements: A palladium-catalyzed asymmetric allylic alkylation of 1-(indol-2-yl)cyclobutanols is followed by an α-iminol rearrangement to produce enantioenriched 2-spirocyclic-indolines. chinesechemsoc.org Photochemical rearrangement of 1-allyl derivatives of 1,8-dihydropyrrolo[2,3-b]indoles, which contain an indole-like core, has also been reported. rsc.org Furthermore, the base-catalyzed rearrangement of 1-cyanomethylindoline spiropyrans can lead to bridged 1,3-benzoxazepino[3,2-a]indoles. researchgate.net

Ring-Opening Reactions: The oxindole ring itself can be opened under certain conditions. For example, reaction with N-alkyl amino alcohols via a borrowing hydrogen process can lead to a facile oxindole ring-opening, forming α-aryl-lactams. rsc.org Spiro(nitrocyclopropane)oxindoles undergo a ring-opening/cyclization cascade reaction with Huisgen zwitterions to yield polyfunctionalized pyrazolo[3,4-b]indole derivatives. acs.orgnih.gov Similarly, Lewis acid-catalyzed domino ring-opening of activated spiro-aziridine oxindoles with heteroarenes provides a route to spiro-oxindole-fused pyrroloindolines. rsc.org

Table of Compounds

Spectroscopic and Structural Elucidation Methodologies for Indol 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indol-2-one compounds. It provides detailed information about the carbon-hydrogen framework of the molecule. ontosight.ai

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the case of this compound, the aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.8-7.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the substitution pattern on the aromatic ring. The methylene (B1212753) protons at the 3-position of the this compound core typically resonate as a singlet around δ 3.6 ppm in the absence of adjacent protons. The N-H proton of the lactam ring is often observed as a broad singlet at a downfield chemical shift, typically above δ 8.0 ppm, due to its acidic nature and potential for hydrogen bonding.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.25 | t |

| H-5 | ~7.00 | t |

| H-6 | ~7.20 | d |

| H-7 | ~6.90 | d |

| CH₂ (C3) | ~3.60 | s |

| NH (N1) | >8.0 | br s |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C-2) of the lactam ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 175-180 ppm. The aromatic carbons of the benzene ring resonate in the range of δ 110-145 ppm, with the carbon attached to the nitrogen (C-7a) and the carbon adjacent to the carbonyl group (C-3a) showing distinct chemical shifts. The methylene carbon at the 3-position (C-3) is typically observed in the aliphatic region, around δ 35-40 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~177 |

| C-3 | ~36 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~122 |

| C-6 | ~128 |

| C-7 | ~110 |

| C-7a | ~142 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within this compound derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. acs.org This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as substituents to the this compound core. For instance, HMBC correlations from the methylene protons at C-3 to the carbonyl carbon (C-2) and the aromatic carbons (C-3a and C-4) can confirm the core structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound compounds. The most prominent absorption bands are associated with the N-H and C=O stretching vibrations. The lactam C=O stretch is typically observed as a strong band in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the lactam appears as a sharp to broad band around 3200-3400 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding and the electronic effects of substituents on the this compound ring. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions. acs.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| C=O Stretch (Lactam) | 1680-1720 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound typically displays absorption maxima corresponding to π→π* and n→π* transitions. The benzene ring and the conjugated lactam system contribute to the characteristic absorption bands. In a neutral solvent like ethanol (B145695), oxindole (B195798) exhibits absorption bands around 248 nm and 281 nm. researchgate.net The position and intensity of these bands can be affected by the solvent polarity and the nature of substituents on the this compound scaffold. researchgate.net

Table 4: Typical UV-Vis Absorption Maxima for this compound in Ethanol

| Transition Type | Wavelength (λmax, nm) |

| π→π | ~248 |

| π→π | ~281 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound compounds and for obtaining structural information through fragmentation analysis. ontosight.aiscirp.org The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. nih.govnist.gov The fragmentation pattern of this compound is characteristic and can aid in structure confirmation. Common fragmentation pathways involve the loss of small molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). scirp.orgresearchgate.net The loss of CO from the molecular ion is a frequent fragmentation step for lactams. Further fragmentation of the aromatic ring can also be observed.

Table 5: Common Mass Spectrometric Fragments of this compound

| m/z Value | Proposed Fragment |

| 133 | [M]⁺ (Molecular Ion) |

| 105 | [M - CO]⁺ |

| 104 | [M - CO - H]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides definitive confirmation of the molecular formula, a critical step in the identification of newly synthesized compounds. nih.gov This technique is routinely used to validate the products of complex organic syntheses. mdpi.comacs.org

For instance, in the synthesis of various substituted indol-2-ones, HRMS is employed to confirm the molecular weight and formula of the target compounds. rsc.orgrsc.orgpreprints.org The high resolution of the data allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This is particularly crucial in complex molecular frameworks where multiple heteroatoms are present. mdpi.com

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound Derivatives

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-Methoxy-10H-indolo[1,2-a]indol-10-one | C₁₆H₁₂NO₂⁺ | 250.0863 | 250.0862 | acs.org |

| 3-Chloro-10H-indolo[1,2-a]indol-10-one | C₁₅H₉ClNO⁺ | 254.0367 | 254.0366 | acs.org |

| 3-Bromo-10H-indolo[1,2-a]indol-10-one | C₁₅H₉BrNO⁺ | 297.9862 | 297.9861 | acs.org |

| 1-Bromo-10H-indolo[1,2-a]indol-10-one | C₁₅H₉BrNO⁺ | 297.9862 | 297.9860 | acs.org |

| N′-(4-(3-Bromophenyl)-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide | C₁₈H₁₃N₄OSBr | 411.9993 | 411.9954 | mdpi.com |

| 5-Chloro-3-iodo-1H-indole-2-carboxylate | C₁₁H₉ClINO₂ | Not Provided | Not Provided | iucr.org |

This table presents a selection of this compound derivatives and their characterization by HRMS, demonstrating the high accuracy of this technique in confirming molecular formulas.

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

For example, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate in the synthesis of fluvastatin, was determined by XRD, revealing an orthorhombic crystal system with the space group Pna2₁. scirp.org The analysis showed a dihedral angle of 111.5 (3)° between the indole (B1671886) mean plane and the 4-F-phenyl ring. scirp.org Similarly, the structures of two indole derivatives, a second monoclinic polymorph of ethyl 5-chloro-1H-indole-2-carboxylate and ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, were elucidated, showing the formation of inversion dimers linked by N—H⋯O hydrogen bonds. iucr.org

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Orthorhombic | Pna2₁ | Dihedral angle of 111.5 (3)° between indole and phenyl rings. | scirp.org |

| Ethyl 5-chloro-1H-indole-2-carboxylate (Polymorph) | Monoclinic | Not Specified | Forms inversion dimers via N—H⋯O hydrogen bonds. | iucr.org |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | Monoclinic | Not Specified | Forms sheets linked by weak interactions including halogen bonds. | iucr.org |

| 3-(1H-Indol-2-yl)-7H- orientjchem.orgmdpi.comtriazolo[3,4-b] mdpi.comresearchgate.netthiadiazin-6-ol | Not Specified | Not Specified | Exists in the enol configuration in the solid state. | jyu.fi |

| 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | Monoclinic | P2₁/c | Exhibits intermolecular hydrogen bonds and weak π···π interactions. | researchgate.net |

This table summarizes key crystallographic data for several this compound derivatives, highlighting the detailed structural insights provided by XRD analysis.

Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized spectroscopic technique used to study chemical species that have one or more unpaired electrons. unibo.itbhu.ac.in In the context of this compound chemistry, ESR is particularly relevant for investigating radical species or transition metal complexes where the metal ion is paramagnetic. semanticscholar.org The technique provides information about the electronic environment of the unpaired electron and its interaction with neighboring magnetic nuclei. libretexts.org

While ESR studies on the parent this compound are not common due to its closed-shell nature, the technique becomes valuable when studying radical cations of related indole derivatives, such as L-tryptophan. nih.gov Fast-flow ESR spectroscopy has been used to detect the L-tryptophan radical cation, and the hyperfine coupling constants determined from the spectra provide insights into its electronic structure. nih.gov Furthermore, ESR is used to characterize paramagnetic metal complexes of ligands derived from the this compound scaffold. For instance, the ESR spectra of VO(II) complexes with thioacetanilide (B1681303) derivatives provide information about the geometry and bonding in these complexes. researchgate.net

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized this compound derivative. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, serving as a crucial check for purity and structural integrity. nih.govresearchgate.netresearchgate.netsrce.hr

Numerous studies on this compound derivatives report the use of elemental analysis to confirm the successful synthesis of the target compounds. mdpi.comresearchgate.netsrce.hr The close agreement between the found and calculated elemental percentages provides strong evidence for the proposed structure.

Table 3: Elemental Analysis Data for Representative this compound Derivatives

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |

| N-(4-Hydroxy-phenyl)-1H-indole-2-carboxamide | C₁₅H₁₂N₂O₂ | C: 71.42, H: 4.79, N: 11.10 | C: 71.29, H: 4.80, N: 11.13 | mdpi.com |

| N-(4-Hydroxy-benzyl)-1H-indole-2-carboxamide | C₁₆H₁₄N₂O₂ | C: 72.17, H: 5.30, N: 10.52 | C: 72.34, H: 5.31, N: 10.50 | mdpi.com |

| N-(4-Methoxy-3-hydroxy-benzyl)-1H-indole-2-carboxamide | C₁₇H₁₆N₂O₃ | C: 68.91, H: 5.44, N: 9.45 | C: 68.67, H: 5.46, N: 9.48 | mdpi.com |

| 5-(4-chlorophenyl)-1-(4-((6-chloro-2-oxoindolin-5-yl)ethyl)piperazin-1-yl)methyl)-1H-1,2,4-triazole-3-carbonitrile | C₂₆H₂₀N₅ClO | C: 68.80, H: 4.44, N: 15.43 | C: 68.95, H: 4.52, N: 15.49 |

This table showcases the application of elemental analysis in verifying the composition of various this compound derivatives.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. ajol.info In the study of this compound complexes, particularly those involving metal ions, TGA provides valuable information about their thermal stability, decomposition patterns, and the presence of coordinated or lattice solvent molecules. orientjchem.orgresearchgate.netbohrium.comnih.gov

The TGA curve of a metal complex of a Schiff base derived from 1H-indole-2,3-dione showed that the complex was stable up to 210°C, indicating the absence of coordinated water molecules. orientjchem.org The complex underwent a two-stage decomposition process. orientjchem.org In another study, the thermogravimetric analysis of metal complexes of 1-((8-hydroxyquinolin-5-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one was carried out to determine the number of water molecules in the complexes. researchgate.net Similarly, the thermal decomposition of Co(II) and Ni(II) Schiff base complexes was investigated, resulting in the formation of metal oxides at high temperatures.

Theoretical and Computational Investigations of Indol 2 One Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the indol-2-one scaffold, focusing on the arrangement and energy of its electrons.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of this compound and its derivatives. nih.govresearchgate.net The B3LYP functional, combined with various basis sets like 6-311+G or 6-311++G(d,p), is frequently employed to optimize the molecular geometry and calculate vibrational frequencies. nih.govdergipark.org.trijrar.org Studies consistently show that the geometric parameters (bond lengths and angles) calculated via DFT are in good agreement with experimental data obtained from X-ray diffraction. ijrar.org For instance, in a study on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, the calculated bond lengths were found to be consistent with reported values for indole (B1671886) and isatin (B1672199) structures. nih.gov

DFT calculations are also used to predict infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, show excellent correlation with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. nih.govindianjournal.net These computational studies provide a reliable foundation for understanding the molecule's structural and vibrational properties. nih.govindianjournal.net

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of this compound systems. dergipark.org.trbhu.ac.in The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. indianjournal.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.trwuxiapptec.com

A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr This facilitates charge transfer within the molecule, which can influence its biological activity. indianjournal.net In studies of various this compound derivatives, DFT calculations have been used to determine these orbital energies. For example, investigations into donor-acceptor type indole derivatives showed that stronger electron-withdrawing groups led to a decrease in the HOMO-LUMO gap, primarily by lowering the LUMO energy level. metu.edu.tr

Table 1: Calculated Quantum Chemical Properties for a 3-[1-(5-Amino- nih.govCurrent time information in U, FM.researchgate.netthiadiazol-2-yl)-2-(1H-imidazol-4-yl)-ethylimino]-2,3-dihydro-indol-2-one derivative using DFT/B3LYP methods. dergipark.org.tr

| Parameter | DFT/B3LYP/SDD | DFT/B3LYP/6-311G |

| HOMO (eV) | -5.731 | -5.879 |

| LUMO (eV) | -1.823 | -1.742 |

| Energy Gap (ΔE) (eV) | 3.908 | 4.137 |

| Ionization Potential (I) | 5.731 | 5.879 |

| Electron Affinity (A) | 1.823 | 1.742 |

| Hardness (η) | 1.954 | 2.068 |

| Chemical Potential (μ) | -3.777 | -3.810 |

This interactive table provides a summary of key quantum chemical parameters calculated for a representative this compound derivative, illustrating the application of FMO analysis.

For a more detailed, site-specific understanding of reactivity, local reactivity descriptors are used. The Fukui function, f(r), is a prominent local descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netajol.info It is calculated based on changes in electron density when an electron is added or removed. researchgate.net The condensed Fukui function simplifies this by assigning values to each atomic site. mdpi.com A related concept, the dual descriptor (Δf(r)), can also be used to predict reactive sites, with a positive value indicating a site prone to nucleophilic attack and a negative value suggesting a site for electrophilic attack. mdpi.com Computational studies on this compound derivatives have used these functions to pinpoint reactive centers, such as the carbon atoms of the carbonyl group and specific positions on the indole ring, providing valuable insights for synthetic chemistry and drug design. nih.govmdpi.com

Table 2: Calculated Fukui Functions and Dual Descriptor for Selected Atoms of a Dihydrothiouracil-Indenopyridopyrimidine (containing an indole moiety) in the Gas Phase. mdpi.com

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf(r) (Dual Descriptor) |

| C12 | 0.134 | 0.007 | 0.127 |

| C15 | 0.106 | 0.002 | 0.104 |

| O16 | 0.089 | 0.015 | 0.074 |

| C17 | 0.088 | 0.005 | 0.083 |

| N4 | 0.002 | 0.113 | -0.111 |

| C5 | 0.001 | 0.161 | -0.160 |

This interactive table highlights the most significant values (in bold) for predicting nucleophilic (f+, Δf(r) > 0) and electrophilic (f-, Δf(r) < 0) attack sites on a complex molecule containing an indole structure, based on theoretical calculations.

Molecular Orbital Analysis (HOMO/LUMO)

Conformational Analysis and Molecular Dynamics Simulations

This compound and its derivatives can adopt various three-dimensional shapes, or conformations, which can significantly impact their biological activity. Conformational analysis involves identifying stable conformers and determining their relative energies. nih.gov Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. nih.govacs.org

MD simulations are particularly valuable for studying the interaction of this compound-based ligands with biological targets like proteins and DNA. nih.govdergipark.org.tr These simulations can confirm the stability of a ligand within a receptor's binding pocket, as analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dergipark.org.tr For example, MD studies on N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors showed that certain compounds could bind stably to the enzyme in a dynamic environment. mdpi.com Such simulations are instrumental in understanding the structural basis of molecular recognition and can guide the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov

Intermolecular Interactions and Solvent Effects Modeling

The behavior of this compound is heavily influenced by its interactions with its environment, including other molecules and the solvent. aip.orgmdpi.com Modeling these intermolecular interactions and the effects of the solvent is crucial for accurately predicting chemical and physical properties in solution. nih.gov Solvation models can be broadly categorized as explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuum. nih.govaip.org

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. wikipedia.orgdiracprogram.org This approach significantly reduces computational cost while still capturing the dominant electrostatic effects of the solvent on the solute. wikipedia.org In a PCM calculation, the solute is placed in a cavity within the dielectric continuum, and the mutual polarization between the solute's charge distribution and the continuum is calculated self-consistently. diracprogram.orgq-chem.com

The total free energy of solvation in PCM is typically broken down into several components: electrostatic interaction energy (G_es), cavitation energy (G_cav), dispersion energy (G_dr), and repulsion energy (G_rep). wikipedia.orgorientjchem.org Theoretical studies on oxindole (B195798) derivatives using PCM with the B3LYP/6-311++G basis set have calculated these components in various solvents. orientjchem.org The results show that the free energy of solvation is negative in both polar and non-polar solvents, indicating that the dissolution process is thermodynamically favorable. orientjchem.org Furthermore, the electrostatic interaction energy correlates well with the dielectric constant of the solvent, demonstrating the model's ability to capture key solvent effects. orientjchem.org

Table 3: Calculated Solvation Free Energy (ΔG_solv, in kcal/mol) and Electrostatic Interaction Energy (E_es, in kcal/mol) for Oxindole in Various Solvents using a PCM approach. orientjchem.org

| Solvent | Dielectric Constant (ε) | ΔG_solv | E_es |

| n-Hexane | 1.89 | -6.89 | -3.51 |

| CCl4 | 2.24 | -7.42 | -4.31 |

| Benzene (B151609) | 2.28 | -7.50 | -4.41 |

| Dioxane | 2.30 | -7.54 | -4.47 |

| Diethyl ether | 4.34 | -8.84 | -7.10 |

| Chloroform | 4.90 | -8.99 | -7.43 |

| Ethanol (B145695) | 24.55 | -9.92 | -9.39 |

| Methanol | 32.63 | -9.98 | -9.51 |

| DMSO | 46.70 | -10.06 | -9.68 |

| Water | 78.39 | -10.12 | -9.80 |

This interactive table presents data from a theoretical study on how the solvent environment affects the stability and electrostatic interactions of oxindole (this compound), as calculated by the Polarizable Continuum Model.

Polarizable Continuum Models (PCM)

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound systems. By modeling the potential energy surface, chemists can identify transition states, intermediates, and reaction pathways.

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. Density Functional Theory (DFT) calculations are frequently used to locate and characterize the transition state structures of reactions involving indole derivatives. For example, in the iridium-catalyzed asymmetric hydrogenation of unprotected indoles, DFT calculations were used to propose a catalytic cycle. chinesechemsoc.org This involved identifying the key intermediate before the enantiodetermining hydride-transfer step, where the anion of the acid additive forms hydrogen bonds with the thiourea (B124793) motif of the ligand. chinesechemsoc.org

In the study of 1,3-dipolar cycloaddition reactions, transition states are located, and vibrational frequency calculations are performed to confirm them (characterized by a single imaginary frequency). mdpi.com The normal mode corresponding to this imaginary frequency relates to the vibrations of the newly forming bonds. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are then used to verify that the transition state connects the correct reactant and product minima on the potential energy surface. mdpi.com

Computational methods are also crucial for understanding the mechanisms of photoreactions of this compound and its derivatives. These reactions are often complex, involving excited electronic states and potential intersystem crossings.

For instance, the photoisomerization of phenyl-azo-indole dyes has been investigated by calculating multidimensional singlet potential energy surfaces using DFT and time-dependent DFT (TD-DFT). rsc.org These calculations provide insights into the correlated rotation and inversion pathways that govern both photoisomerization in the excited state and thermal reversion in the ground state. rsc.org The presence of large plateaus on the S1 surface, resulting from strong intramolecular interactions, was found to extend the photoisomerization lifetime of certain derivatives. rsc.org

In another study, the UV-induced oxidation of a 2-substituted indole derivative in the presence of air was investigated. rsc.orgrsc.org The reaction leads to the formation of a major benzoxazinone (B8607429) product and a minor carboxamide product. rsc.orgrsc.org The proposed mechanisms, which can involve reactions with singlet oxygen or direct reaction of the excited substrate with ground-state oxygen, are supported by computational analysis. rsc.orgrsc.org

Nonadiabatic dynamics simulations based on methods like spin-flip time-dependent density functional theory (SF-TDDFT) can be used to investigate the ultrafast dynamics of photoisomerization. acs.org These simulations can reveal competing relaxation pathways from excited states back to the ground state, explaining experimentally observed quantum yields. acs.org

The analysis of the potential energy surface (PES) is a cornerstone of computational reaction dynamics. A full-dimensional and accurate PES allows for a detailed understanding of unimolecular and bimolecular reactions. For example, a full-dimensional PES was constructed for the model unimolecular isomerization reaction CH3NC ⇌ CH3CN using a permutation invariant polynomial-neural network (PIP-NN) method based on high-level electronic structure calculations. chemrxiv.org

In the context of this compound systems, PES analysis helps to elucidate complex reaction mechanisms. For the photoisomerization of phenylazothiazoles, a related heteroaryl system, two-dimensional potential energy surfaces were constructed to understand the isomerization mechanism. acs.org These surfaces revealed that the initially excited molecule relaxes along a torsional coordinate to a minimum on an excited state surface, from which it can follow different pathways back to the ground state, leading to either the starting isomer or the product. acs.org

DFT calculations have also been used to map the potential energy surfaces for the formation of ruthenium-vinylidene complexes from aniline-tethered alkynes, a reaction that can lead to indole derivatives. researchgate.net The calculated activation barriers for different pathways, such as a 1,2-H shift versus a 1,2-SiMe3 shift, can explain the observed product selectivity. researchgate.net

Photoreaction Mechanism Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Predicting the binding affinity between a ligand and a protein is a key goal in drug discovery. nih.gov Various computational methods are employed for this purpose, ranging from scoring functions in molecular docking programs to more rigorous free energy calculations.

For this compound derivatives, molecular docking studies have been used to predict their binding affinities to various protein targets. For example, new 3-ethyl-1H-indole derivatives were designed as selective COX-2 inhibitors. ajchem-a.comajchem-a.com Molecular docking studies predicted strong binding affinities for these compounds, with docking scores significantly better than the reference drug meloxicam. ajchem-a.comajchem-a.com The interactions with key amino acid residues in the active site, such as the formation of hydrogen bonds, were also analyzed. ajchem-a.com

In another study, arylthiazole-linked 2H-indol-2-one derivatives were synthesized as potential VEGFR-2 kinase inhibitors. nih.gov Molecular docking was performed to explore their binding and interactions with the active site of the VEGFR-2 receptor, with some compounds showing promising docking scores. nih.gov

Computational analysis of indole-2-N-methylpropargylamine as a potential neuroprotective agent involved docking simulations to predict its affinity for monoamine oxidase B (MAO-B). mdpi.com The results showed that this compound had a higher predicted affinity than the clinical drugs rasagiline (B1678815) and selegiline. mdpi.com Subsequent molecular dynamics simulations provided further insights into the specific protein-ligand interactions governing the binding. mdpi.com

The following table presents the predicted binding affinities of several designed indole derivatives against the COX-2 enzyme, as determined by molecular docking.

| Compound | Docking Score (kcal/mol) |

| IIa | -10.40 |

| IIb | -11.35 |

| IIc | -10.89 |

| IId | -10.55 |

| Meloxicam (Reference) | -6.89 |

Table of predicted binding affinities for novel 3-ethyl-1H-indole derivatives targeting the COX-2 enzyme. Data sourced from a study on new potential COX-2 inhibitors. ajchem-a.comajchem-a.com

Identification of Key Binding Site Interactions

Theoretical and computational investigations, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These studies reveal that the this compound scaffold is capable of engaging in a variety of non-covalent interactions, which are crucial for its biological activity. The indole nitrogen (NH) group frequently acts as a hydrogen-bond donor, while the aromatic rings are involved in hydrophobic, pi-pi, and cation-pi stacking interactions. lambris.complos.orgresearchgate.net The specific nature and pattern of these interactions are highly dependent on the topology and amino acid composition of the target protein's binding pocket.

Computational analyses have identified key interactions between this compound derivatives and several important classes of proteins, including protein kinases, serotonin (B10506) receptors, and bacterial enzymes.

Protein Kinase Interactions

The this compound core is a privileged scaffold for the design of protein kinase inhibitors. Docking studies have mapped the critical interactions within the ATP-binding site of various kinases.

VEGFR-2: As inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this compound derivatives exhibit binding modes similar to established drugs like sorafenib. bohrium.com Molecular docking has shown promising binding interactions with the active site of the VEGFR-2 receptor (PDB: 3VHE). nih.gov Key interactions often involve the formation of hydrogen bonds with residues in the kinase hinge region, such as Glu885. mdpi.com Further computational analysis using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods has calculated favorable binding energies for these complexes. bohrium.com

Src Tyrosine Kinase: For Src kinase, a key interaction involves a hydrogen bond between the indole NH group and the main chain carbonyl oxygen of Met341 in the hinge region. researchgate.net Additionally, hydrophobic portions of the this compound molecule establish contact with nonpolar residues such as His201, His211, and Tyr223, further stabilizing the ligand-protein complex. researchgate.net

AKT1: In the case of the allosteric inhibition of AKT1, the residue Trp-80 has been identified as critical. It engages in significant hydrophobic interactions and an aromatic stacking interaction between its indole group and the inhibitor. plos.org This interaction is deemed essential for the initial binding and final positioning of the inhibitor within the active site. plos.org

Other Kinases: Similar hydrogen bonding patterns with key catalytic residues have been confirmed for other kinases like PI3Kα and EGFR. nih.gov The versatility of the this compound scaffold allows for modifications that can tune its selectivity and potency against different kinase targets. nih.gov